molecular formula C19H20O4 B139890 Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone CAS No. 92831-74-8

Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone

Cat. No.: B139890
CAS No.: 92831-74-8
M. Wt: 312.4 g/mol
InChI Key: FKRJBUYHQOXRCE-UHFFFAOYSA-N
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Description

Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an oxolan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The oxolan-2-one moiety may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone is unique due to the presence of the oxolan-2-one ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-21-18-10-15(9-16-11-19(20)23-13-16)7-8-17(18)22-12-14-5-3-2-4-6-14/h2-8,10,16H,9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJBUYHQOXRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2CC(=O)OC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553379
Record name 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92831-74-8
Record name 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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